2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide
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Description
2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
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Biological Activity
2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory, analgesic, and anticancer applications. This article aims to summarize the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H27N5O2 with a molecular weight of approximately 441.5 g/mol. Its complex structure suggests significant steric and electronic interactions that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H27N5O2 |
Molecular Weight | 441.5 g/mol |
Class | Pyrazolo[3,4-d]pyridazine |
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit key signaling pathways associated with inflammation and pain modulation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in various in vitro models. These findings suggest that the compound may be effective in treating conditions characterized by chronic inflammation.
Anticancer Activity
Studies have demonstrated that certain pyrazole derivatives possess anticancer properties by inhibiting key oncogenic pathways. For example, compounds have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting their potential as chemotherapeutic agents. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects in enhancing cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Some studies indicate that these compounds can exhibit antibacterial and antifungal activities against a range of pathogens. This broad-spectrum activity makes them promising candidates for further development as antimicrobial agents .
Case Study 1: Antitumor Effect
In a study focused on the anticancer effects of pyrazole derivatives, researchers synthesized several analogs and tested their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, particularly when combined with doxorubicin, suggesting a potential for improved treatment regimens in resistant cancer types .
Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory effects of pyrazole derivatives using lipopolysaccharide (LPS)-stimulated macrophages. The study found that these compounds significantly reduced the production of inflammatory mediators such as TNF-alpha and IL-6, supporting their role as effective anti-inflammatory agents .
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-14(2)28(15(3)4)21(30)13-27-24(31)23-19(22(26-27)18-8-9-18)12-25-29(23)20-10-7-16(5)11-17(20)6/h7,10-12,14-15,18H,8-9,13H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZHCEOZKWGFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N(C(C)C)C(C)C)C4CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.